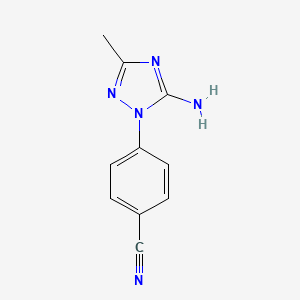

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile

Description

4-(5-Amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is a benzonitrile derivative featuring a 1,2,4-triazole ring substituted with an amino group at position 5 and a methyl group at position 3. Its molecular formula is C₉H₇N₅, with a SMILES string of C1=CC(=CC=C1C#N)N2C=NC(=N2)N . The compound’s structural uniqueness lies in the direct attachment of the triazole ring to the benzonitrile moiety, distinguishing it from analogs with ethenyl or methylene linkers.

Properties

IUPAC Name |

4-(5-amino-3-methyl-1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-7-13-10(12)15(14-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFTWFWGBQBSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247616-92-7 | |

| Record name | 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors.

Attachment of the Benzonitrile Moiety: The triazole intermediate is then reacted with a benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of pathogens. For instance, studies have shown that 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile demonstrates potent activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Cancer Research

The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vitro and in vivo. For example, derivatives with modifications at the triazole moiety have shown enhanced potency against specific cancer cell lines .

Case Study: Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized various triazole derivatives, including those based on this compound. The results indicated that specific substitutions on the triazole ring significantly improved anticancer activity compared to unsubstituted analogs .

Agricultural Applications

Fungicides

Triazoles are well-known in agriculture as fungicides. The compound under discussion has been evaluated for its efficacy against fungal pathogens affecting crops. Its mechanism of action typically involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This makes it a valuable candidate for developing new agricultural fungicides .

Herbicides

There is ongoing research into the herbicidal properties of triazole derivatives. The compound's ability to modulate plant growth and development pathways suggests potential applications as a herbicide. Studies are being conducted to evaluate its effectiveness against common weeds while minimizing phytotoxicity to crops .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Base Compound | Bacteria (E. coli) | 32 µg/mL |

| Derivative A | Bacteria (S. aureus) | 16 µg/mL |

| Derivative B | Fungi (C. albicans) | 64 µg/mL |

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Base Compound | HeLa | 10 |

| Modified A | A549 | 5 |

| Modified B | MCF7 | 8 |

Mechanism of Action

The mechanism of action of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile depends on its application:

Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Materials Science: The electronic properties of the triazole ring contribute to the conductivity and stability of materials, making it useful in electronic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Triazole Substitution Patterns

- Target Compound: The triazole ring is substituted at position 3 with a methyl group and at position 5 with an amino group. This arrangement may enhance hydrogen-bonding interactions (via the amino group) and steric effects (via the methyl group) .

- Letrozole Analogs (e.g., 4-[2-Aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile derivatives): These compounds feature an ethenyl bridge between the triazole and benzonitrile, with aryl substituents (e.g., 3-chlorophenyl, 4-methoxyphenyl) on the ethenyl group.

- Letrozole (4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bisbenzonitrile): A nonsteroidal aromatase inhibitor with two benzonitrile groups connected via a triazole-containing methylene bridge. This bifunctional structure enhances binding to aromatase enzymes .

Key Structural Differences

| Feature | Target Compound | Letrozole Analogs (e.g., 1c, 1h) | Letrozole |

|---|---|---|---|

| Linker | Direct triazole-benzonitrile bond | Ethenyl bridge | Methylene bridge |

| Triazole Substituents | 5-Amino, 3-methyl | Unsubstituted triazole; aryl on ethenyl | Unsubstituted triazole |

| Benzonitrile Groups | Single benzonitrile | Single benzonitrile | Dual benzonitrile groups |

Physicochemical Properties

However, comparisons can be inferred from similar compounds:

- Log P (Partition Coefficient): Letrozole analogs (1a-k) exhibit log P values ranging from 2.8 to 4.2, influenced by aryl substituents . The target compound’s amino group may reduce hydrophobicity (lower log P) compared to analogs with halogenated aryl groups (e.g., 1c: log P = 3.5) .

Cytotoxic Activity

- Letrozole Analogs (1a-k) : Compound 1c (3-chlorophenyl substituent) showed potent activity against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ = 27.1 ± 1.2 and 14.5 ± 2.1 μg/ml, respectively). Compound 1h (4-methoxyphenyl) was active against T47D cells (IC₅₀ = 14.3 ± 1.1 μg/ml) .

- Target Compound: No direct activity data are available. However, the amino group could modulate interactions with cellular targets (e.g., hydrogen bonding with kinase or aromatase active sites), while the methyl group may influence steric hindrance.

Enzyme Inhibition

Biological Activity

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications. We will also present relevant case studies and research findings to support our discussion.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N5. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the benzonitrile moiety enhances its lipophilicity and may influence its interaction with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C10H9N5 |

| Molecular Weight | 199.21 g/mol |

| SMILES | CC1=NN(C(=N1)N)C2=CC=C(C=C2)C#N |

| InChI | InChI=1S/C10H9N5/c1-7-4-5-8(6-11)9(7)10(12)13/h4-6H,1H2,(H3,12,13) |

The mechanisms through which triazole compounds exert their biological effects often involve the following pathways:

- Apoptosis Induction : Many triazole derivatives have been shown to activate apoptotic pathways in cancer cells. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause arrest in various phases of the cell cycle, particularly G2/M phase arrest .

- Inhibition of Tumor Growth : The ability to inhibit tumor growth through various pathways makes these compounds attractive candidates for further development as anticancer agents.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is scarce, triazole compounds are generally recognized for their antifungal properties. The triazole ring system is a common scaffold in antifungal agents such as fluconazole and itraconazole.

Research Findings

Several studies have explored the biological activities associated with triazole derivatives:

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.